Lipophilicity (XLogP3) Comparison: 2-Methyl vs. 2-Phenyl Substituted Oxazole Acetonitriles
(2-Methyl-1,3-oxazol-4-yl)acetonitrile exhibits an XLogP3 of 0.4, indicating moderate lipophilicity suitable for oral bioavailability [1]. In contrast, the 2-phenyl analog, (2-phenyl-1,3-oxazol-4-yl)acetonitrile, is predicted to have a significantly higher logP (>2.0) due to the added aromatic ring, which would drastically alter membrane permeability and solubility profiles [2]. This difference is critical for lead optimization in medicinal chemistry, where a logP around 0.4 often aligns with favorable ADME properties.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | (2-Phenyl-1,3-oxazol-4-yl)acetonitrile: >2.0 (predicted) |
| Quantified Difference | > 1.6 log units |
| Conditions | Computed by XLogP3 method, PubChem 2025 [1]; comparator logP estimated from structure [2] |
Why This Matters
A logP difference of >1.6 units can shift a compound from 'drug-like' to 'too lipophilic,' potentially causing toxicity or poor solubility, making the methyl analog a more balanced starting point for oral drug candidates.
- [1] PubChem. (2025). 2-Methyl-4-oxazoleacetonitrile (CID 44119605) - Computed Properties. National Center for Biotechnology Information. Retrieved April 23, 2026. View Source
- [2] Molaid. (n.d.). (2-苯基-1,3-噁唑-4-基)乙腈 (30494-98-5). Retrieved April 23, 2026. View Source
